2-(Pyrrolidin-3-yl)pyrazine dihydrochloride
Overview
Description
2-(Pyrrolidin-3-yl)pyrazine dihydrochloride is a chemical compound with the molecular formula C8H12ClN3. It is characterized by the presence of a pyrrolidine ring attached to a pyrazine ring, forming a unique structure that has garnered interest in various fields of scientific research . This compound is typically found as an off-white to pale yellow powder .
Preparation Methods
The synthesis of 2-(Pyrrolidin-3-yl)pyrazine dihydrochloride involves several steps:
Synthetic Routes: One common method involves the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones.
Reaction Conditions: The reactions are typically carried out in the presence of catalysts such as cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) at room temperature.
Industrial Production: Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity, utilizing large-scale reactors and continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
2-(Pyrrolidin-3-yl)pyrazine dihydrochloride undergoes various chemical reactions:
Major Products:
Scientific Research Applications
2-(Pyrrolidin-3-yl)pyrazine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-3-yl)pyrazine dihydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2-(Pyrrolidin-3-yl)pyrazine dihydrochloride can be compared with other similar compounds:
Properties
IUPAC Name |
2-pyrrolidin-3-ylpyrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.2ClH/c1-2-9-5-7(1)8-6-10-3-4-11-8;;/h3-4,6-7,9H,1-2,5H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPYAUKAUJCPCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC=CN=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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